N-isopropyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide
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Overview
Description
N-isopropyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide is a synthetic organic compound characterized by its unique structural features, including an isopropyl group, a piperidine ring, and a sulfonyl group attached to a methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the piperidine derivative in the presence of a base like triethylamine.
Attachment of the Isopropyl Group: The isopropyl group is introduced through alkylation, using isopropyl halides under basic conditions.
Final Coupling: The final step involves coupling the sulfonylated piperidine with the carboxamide moiety, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Hydroxylated or carbonyl derivatives of the isopropyl group.
Reduction: Sulfide derivatives from the reduction of the sulfonyl group.
Substitution: Nitro or halogenated derivatives on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N-isopropyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
Biologically, this compound may be explored for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research may focus on its potential as a therapeutic agent. Studies could investigate its efficacy and safety in treating specific conditions, leveraging its unique chemical properties.
Industry
Industrially, this compound could be used in the production of specialty chemicals. Its stability and reactivity make it suitable for various applications, including as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-isopropyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide exerts its effects depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, modulating their activity. The sulfonyl group could play a role in its binding affinity, while the piperidine ring may influence its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-isopropyl-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide: Similar structure but with a chlorine substituent.
N-isopropyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide: Contains a methoxy group instead of a methyl group.
N-isopropyl-1-[(4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide: Features a nitro group on the aromatic ring.
Uniqueness
N-isopropyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide is unique due to the specific combination of its functional groups. The presence of the methyl group on the aromatic ring, combined with the sulfonyl and piperidine moieties, may confer distinct chemical and biological properties, differentiating it from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12(2)17-16(19)14-8-10-18(11-9-14)22(20,21)15-6-4-13(3)5-7-15/h4-7,12,14H,8-11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGGYQBFKRWWSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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